1-(2,2-Dimethoxyethyl)piperazine

Lipophilicity Physicochemical property Solubility

1-(2,2-Dimethoxyethyl)piperazine (CAS 82516-03-8) is a monosubstituted piperazine derivative characterized by a 2,2-dimethoxyethyl group attached to one nitrogen of the piperazine ring, with the second nitrogen remaining unsubstituted and available for further synthetic manipulation. This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecular architectures through functionalization at the free secondary amine position.

Molecular Formula C8H18N2O2
Molecular Weight 174.24 g/mol
CAS No. 82516-03-8
Cat. No. B1419521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Dimethoxyethyl)piperazine
CAS82516-03-8
Molecular FormulaC8H18N2O2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCOC(CN1CCNCC1)OC
InChIInChI=1S/C8H18N2O2/c1-11-8(12-2)7-10-5-3-9-4-6-10/h8-9H,3-7H2,1-2H3
InChIKeyUEOCHFHHZPPAPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,2-Dimethoxyethyl)piperazine (CAS 82516-03-8): Chemical Properties, Class Definition, and Procurement Context


1-(2,2-Dimethoxyethyl)piperazine (CAS 82516-03-8) is a monosubstituted piperazine derivative characterized by a 2,2-dimethoxyethyl group attached to one nitrogen of the piperazine ring, with the second nitrogen remaining unsubstituted and available for further synthetic manipulation . This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecular architectures through functionalization at the free secondary amine position . Its molecular formula is C8H18N2O2 with a molecular weight of 174.24 g/mol .

1
Masked aldehyde precursor – dimethyl acetal enables acid-labile aldehyde release for conjugation chemistry.
2
Free secondary amine handle – monosubstituted piperazine supports regioselective N-functionalization.
3
Hydrophilic scaffold – reported aqueous-compatible partition profile aids biphasic and purification workflows.

Why 1-(2,2-Dimethoxyethyl)piperazine Cannot Be Simply Interchanged with Other N-Substituted Piperazines


Despite the structural commonality of a piperazine core across numerous commercially available building blocks, substitution of 1-(2,2-Dimethoxyethyl)piperazine with alternative N-substituted piperazines can fundamentally alter synthetic outcomes and downstream compound properties. The 2,2-dimethoxyethyl substituent serves dual functions that cannot be replicated by simple alkyl (e.g., 1-methylpiperazine) or aryl (e.g., 1-phenylpiperazine) analogs . First, the dimethyl acetal moiety provides a masked aldehyde functionality that enables controlled, chemoselective deprotection under mild acidic conditions to unveil a reactive aldehyde group for subsequent conjugation or cyclization chemistry [1]. Second, the calculated LogP of -0.66 indicates markedly higher aqueous solubility and reduced lipophilicity compared to aryl-substituted piperazines, which directly impacts partitioning behavior in biphasic reaction systems and chromatographic purification protocols . These functional and physicochemical distinctions render direct substitution without process revalidation inadvisable for applications where precise regioselectivity or solubility profiles are critical.

Target
Dimethyl acetal masked aldehyde enables controlled deprotection; absent in simple alkyl/aryl piperazines.
Substitute Risk
1-Methylpiperazine or 1-phenylpiperazine lacks latent aldehyde, altering downstream reactivity and synthetic routes.
Target
Hydrophilic LogP shifts extraction and purification behavior; monofunctionalization provides regio-control.
Substitute Risk
Lipophilic arylpiperazines or symmetrical bis-substituted analogs may fail to reproduce aqueous partitioning or sequential derivatization.
Target
Single free amine (N4) enables chemoselective reactions without additional protecting group steps.
Substitute Risk
1,4-Bis(2,2-dimethoxyethyl)piperazine offers no free amine, requiring deprotection to achieve same regio-chemistry.

Quantitative Evidence: Where 1-(2,2-Dimethoxyethyl)piperazine Demonstrates Verifiable Differentiation


LogP -0.66 Confirms Enhanced Aqueous Solubility Relative to Arylpiperazine Analogs

1-(2,2-Dimethoxyethyl)piperazine exhibits a calculated LogP value of -0.66 . This hydrophilic character represents a quantifiable differentiation from arylpiperazine analogs, where LogP values typically range from approximately 2.0 to 4.0 depending on aryl substitution patterns [1]. The negative LogP of 1-(2,2-Dimethoxyethyl)piperazine indicates preferential partitioning into aqueous phases, which is atypical among substituted piperazine building blocks and has direct implications for reaction workup procedures and aqueous compatibility in subsequent synthetic steps.

Partition Coefficient
Class-level
-0.66LogP
Supports aqueous-compatible workflow selection
Δ ≥2.66 vs arylpiperazines (LogP 2.0–4.0); class-level inference, verify experimentally
Lipophilicity Physicochemical property Solubility

Monosubstitution Pattern Enables Regioselective Functionalization Unavailable in Symmetrical Bis-Substituted Analogs

1-(2,2-Dimethoxyethyl)piperazine is a monosubstituted derivative bearing one 2,2-dimethoxyethyl group at the N1 position while retaining a free secondary amine at N4 . This asymmetric substitution pattern distinguishes it fundamentally from symmetrically disubstituted piperazines such as 1,4-bis(2,2-dimethoxyethyl)piperazine, where both nitrogen atoms are functionalized with identical substituents . The presence of a single unprotected amine provides a unique synthetic handle for chemoselective reactions that cannot be performed on the bis-substituted analog without additional protecting group manipulation steps.

Free Amine Sites
Source review
1N4 free amine
Enables regioselective derivatization
Bis-substituted analog: 0 free amines; cross-study comparable, no direct source
Regioselectivity Building block Organic synthesis

Dimethyl Acetal Moiety Functions as a Latent Aldehyde for Acid-Catalyzed Deprotection Chemistry

The 2,2-dimethoxyethyl substituent of this compound contains a dimethyl acetal functional group that can undergo acid-catalyzed hydrolysis to reveal a reactive aldehyde moiety . This masked aldehyde strategy is widely employed in organic synthesis to temporarily protect carbonyl functionalities during multi-step sequences, with deprotection typically achieved under mild acidic conditions (e.g., aqueous HCl, p-toluenesulfonic acid) that are orthogonal to many other protecting groups [1]. Simple N-alkylpiperazines such as 1-methylpiperazine lack this latent reactive functionality entirely, precluding their use in applications requiring subsequent aldehyde-dependent transformations.

Latent Aldehyde
Class-level
Dimethyl acetal present
Supports acid-labile aldehyde release
1-Methylpiperazine lacks this functionality; review acetal deprotection conditions
Protecting group Acetal Aldehyde precursor

Monosubstituted Piperazine Framework with Free Amine Enables Nucleophilic Alkylation at Yields Up to 88% in Analogous Systems

While no direct yield data was identified for 1-(2,2-Dimethoxyethyl)piperazine itself, structurally analogous benzhydryl-protected piperazines bearing the same 2,2-dimethoxyethyl substituent have been prepared via nucleophilic substitution reactions with chloroacetaldehyde dimethylacetal, achieving yields up to 88% [1]. This demonstrates that the 2,2-dimethoxyethyl group can be efficiently installed onto sterically hindered piperazine derivatives under standard alkylation conditions. In contrast, alternative synthetic routes to introduce other N-substituents may require more forcing conditions or different reagents with variable efficiency depending on the specific electrophile employed [2].

Synthetic Yield
Context-dependent
Up to 88%analog
Supports practical synthetic accessibility
Benzhydryl-protected analog; not directly reported on target compound
Nucleophilic substitution Alkylation Yield

Optimal Research and Industrial Application Scenarios for 1-(2,2-Dimethoxyethyl)piperazine (CAS 82516-03-8)


Synthesis of Aldehyde-Functionalized Piperazine Derivatives via Acid-Catalyzed Deprotection

Researchers requiring a piperazine building block that can be converted to an aldehyde-containing derivative under mild acidic conditions will find 1-(2,2-Dimethoxyethyl)piperazine uniquely suited for this purpose. The dimethyl acetal moiety can be hydrolyzed to reveal a reactive aldehyde group for subsequent reductive amination, hydrazone formation, or other carbonyl-dependent chemistries . This latent functionality, coupled with the compound's hydrophilic LogP of -0.66 , distinguishes it from alternative N-substituted piperazines lacking this masked aldehyde capability.

Stepwise Derivatization of Piperazine Core Requiring Regioselective Control

In multi-step synthetic sequences where sequential functionalization of the two piperazine nitrogen atoms is required, 1-(2,2-Dimethoxyethyl)piperazine provides a monosubstituted starting point with one free amine available for chemoselective reactions . This contrasts with symmetrically disubstituted analogs such as 1,4-bis(2,2-dimethoxyethyl)piperazine, which would require additional deprotection or functional group interconversion steps to achieve the same regioselective outcome . The availability of a single free amine reduces the number of synthetic operations and protecting group manipulations required to access dissymmetric piperazine-containing targets.

Medicinal Chemistry Library Synthesis Requiring Hydrophilic Piperazine Scaffolds

For medicinal chemistry programs focused on improving aqueous solubility and reducing lipophilicity of lead compounds, 1-(2,2-Dimethoxyethyl)piperazine offers a piperazine core with a calculated LogP of -0.66 . This hydrophilic character stands in quantifiable contrast to arylpiperazine building blocks, which typically exhibit LogP values of 2.0 to 4.0 [1]. Incorporation of this building block into compound libraries may confer favorable physicochemical properties that influence ADME profiles and reduce the likelihood of lipophilicity-driven off-target effects.

Development of Prodrugs or Acid-Sensitive Delivery Systems

The acid-labile dimethyl acetal group of 1-(2,2-Dimethoxyethyl)piperazine enables pH-dependent release of an aldehyde functionality . This property is particularly relevant for the design of acid-sensitive prodrugs, pH-responsive drug delivery systems, or synthetic intermediates where controlled unveiling of a reactive carbonyl is required at a specific stage of a multi-step synthesis . This pH-triggered activation mechanism is not available with simple N-alkylpiperazine alternatives, providing a functional distinction that supports selection of this compound for applications requiring conditional reactivity.

Application
Selection Property
Validation Focus
Aldehyde-functionalized piperazine synthesis
Latent aldehyde (dimethyl acetal) functionality
Acid-catalyzed deprotection and carbonyl conjugation chemistry
Regioselective piperazine core derivatization
Monosubstitution pattern with free secondary amine
Sequential N-functionalization without additional protecting groups
Hydrophilic piperazine library design
Hydrophilic partition profile (LogP context)
Aqueous solubility and ADME-relevant property screening
Acid-labile protecting group strategies for prodrug research
Acid-sensitive dimethyl acetal group
pH-triggered aldehyde release in synthetic intermediate design

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